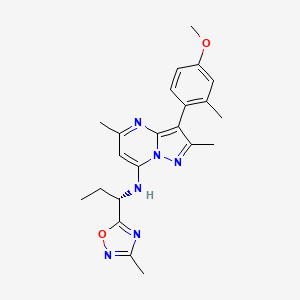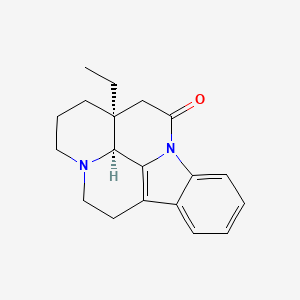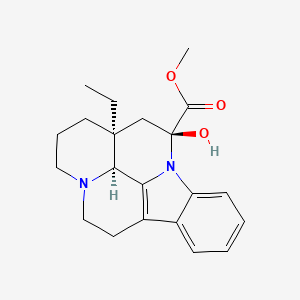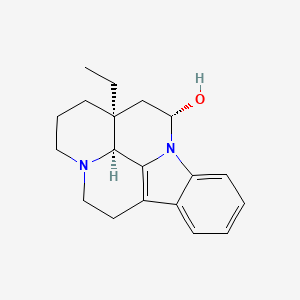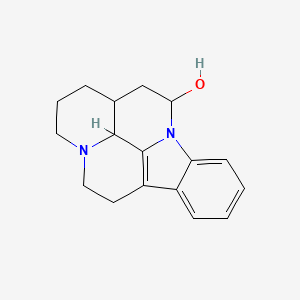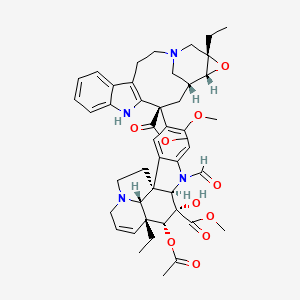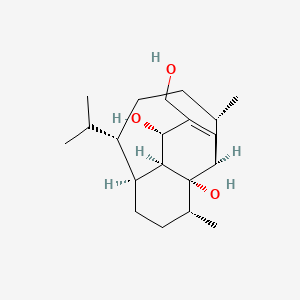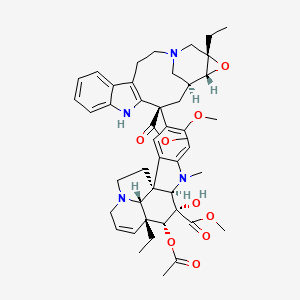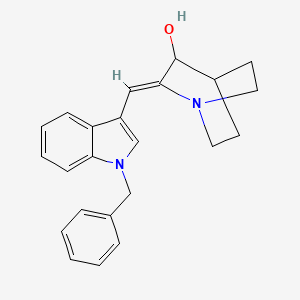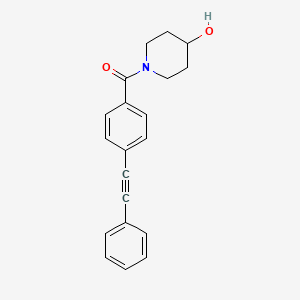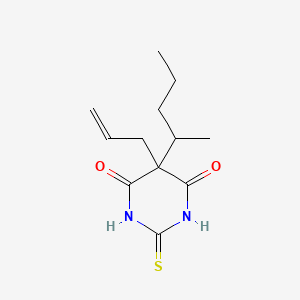
Thiamylal
Übersicht
Beschreibung
Thiamylal ist ein Barbiturat-Derivat, das in den 1950er Jahren erfunden wurde. Es hat sedative, antikonvulsive und hypnotische Wirkungen und wird hauptsächlich zur Einleitung der Allgemeinanästhesie oder als Antikonvulsivum zur Gegenwirkung von Nebenwirkungen anderer Anästhetika verwendet . This compound wird intravenös verabreicht und ist für seine kurze Wirkungsdauer bekannt .
Vorbereitungsmethoden
Thiamylal kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung eines Thiobarbitursäure-Derivats beinhalten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Barbitursäure-Kerns: Dies beinhaltet die Kondensation von Harnstoff mit Malonsäure-Derivaten.
Einführung der Thiolgruppe: Das Sauerstoffatom im Barbitursäure-Kern wird durch ein Schwefelatom ersetzt, um die Thiobarbitursäure zu bilden.
Alkylierung: Die Thiobarbitursäure wird dann mit geeigneten Alkylhalogeniden alkyliert, um die Allyl- und Methylbutylgruppen einzuführen.
Industrielle Produktionsverfahren für this compound beinhalten ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind und eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Thiolgruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Alkylhalogenide für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: this compound wird als Modellverbindung in Studien mit Barbituraten und ihren Derivaten verwendet.
Biologie: Es wird in der Forschung zum zentralen Nervensystem aufgrund seiner sedativen und antikonvulsiven Eigenschaften verwendet.
Medizin: this compound wird in der klinischen Forschung für seine Anästhesie-Eigenschaften und seine Rolle bei der Behandlung von Krampfanfällen verwendet.
Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Anästhetika verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an eine bestimmte Stelle bindet, die mit einem Chlorid-Ionenkanal am Gamma-Aminobuttersäure (GABA) A-Rezeptor assoziiert ist. Diese Bindung erhöht die Dauer, für die der Chlorid-Ionenkanal geöffnet ist, wodurch die postsynaptische inhibitorische Wirkung von GABA im Thalamus verlängert wird. Dies führt zu den sedativen und hypnotischen Wirkungen von this compound .
Analyse Chemischer Reaktionen
Thiamylal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Thiamylal has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies involving barbiturates and their derivatives.
Biology: It is used in research on the central nervous system due to its sedative and anticonvulsant properties.
Medicine: this compound is used in clinical research for its anesthetic properties and its role in managing seizures.
Industry: It is used in the pharmaceutical industry for the production of anesthetic drugs
Wirkmechanismus
Thiamylal exerts its effects by binding to a distinct site associated with a chloride ion channel at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ion channel is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus. This results in the sedative and hypnotic effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Thiamylal ähnelt anderen Barbituraten wie Secobarbital und Thiopental. Es ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine Allyl- und eine Methylbutylgruppe umfasst. Diese Struktur trägt zu seinen besonderen pharmakokinetischen Eigenschaften bei, wie zum Beispiel seinem raschen Wirkungseintritt und seiner kurzen Wirkungsdauer .
Ähnliche Verbindungen
Secobarbital: Ein weiteres Barbiturat, das wegen seiner sedativen und hypnotischen Wirkungen verwendet wird.
Thiopental: Ein Barbiturat, das zur Einleitung der Anästhesie verwendet wird.
Pentobarbital: Wird wegen seiner sedativen und antikonvulsiven Eigenschaften verwendet.
Eigenschaften
IUPAC Name |
5-pentan-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOMZPUITCYLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048441 | |
| Record name | Thiamylal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiamylal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.06e-02 g/L | |
| Record name | Thiamylal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamylal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Thiamylal binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. | |
| Record name | Thiamylal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
77-27-0 | |
| Record name | Thiamylal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamylal [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamylal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thiamylal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiamylal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMYLAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01T23W89FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiamylal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132-133 °C, 132 - 133 °C | |
| Record name | Thiamylal | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamylal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



